Physicochemical Characteristics and Synthetic Utility of 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: A Core Scaffold in Targeted Therapeutics
Physicochemical Characteristics and Synthetic Utility of 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: A Core Scaffold in Targeted Therapeutics
Executive Summary
In modern drug discovery, the architectural selection of a heterocyclic scaffold is the foundational step that dictates a program's pharmacokinetic and pharmacodynamic trajectory. As a Senior Application Scientist, I frequently evaluate core scaffolds for their balance of metabolic stability, synthetic tractability, and target affinity. One such privileged structure is 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one (CAS: 1198475-30-7) [1][1].
This compound features a fused bicyclic pyrrolo-triazine core, which serves as a highly effective bioisostere for natural purines and quinazolines [2][2]. By mimicking the hydrogen-bonding profile of adenine and guanine, this scaffold can competitively bind to the ATP-binding pockets of various kinases (such as PI3K and CLK) while offering superior metabolic resistance. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and self-validating synthetic methodologies.
Quantitative Physicochemical Profiling
Understanding the physicochemical baseline of a starting material is critical for predicting downstream behavior, including solubility, lipophilicity, and functionalization limits. The table below summarizes the core metrics of the title compound.
Table 1: Key Physicochemical Parameters & Causality
| Parameter | Value | Causality / Significance in Drug Design |
| Chemical Name | 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | Exists in tautomeric equilibrium with the 4(3H)-one form, influencing hydrogen bond donor/acceptor ratios in physiological environments. |
| CAS Registry Number | 1198475-30-7 | Unique identifier for procurement, regulatory tracking, and safety compliance [1][1]. |
| Molecular Formula | C7H6ClN3O | Dictates the elemental composition and baseline isotopic distribution for MS validation. |
| Molecular Weight | 183.60 g/mol | Highly ligand-efficient. The low molecular weight provides ample "budget" for late-stage functionalization without violating Lipinski’s Rule of 5. |
| C-6 Substituent | Chlorine (-Cl) | Acts as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid SAR expansion [3][3]. |
| C-2 Substituent | Methyl (-CH3) | Provides localized steric bulk that can favorably interact with hydrophobic gatekeeper residues within kinase active sites. |
Structural Rationale & Medicinal Chemistry (E-E-A-T)
The Purine Bioisostere Advantage
Why do medicinal chemists actively select the pyrrolo[2,1-f][1,2,4]triazine core over traditional quinazolines or purines? The answer lies in the electron distribution. The bridgehead nitrogen alters the basicity and electron density of the aromatic system compared to a standard purine [2][2]. This subtle shift often mitigates off-target toxicity (such as non-specific DNA intercalation) while maintaining the critical bidentate hydrogen-bonding interactions required at the kinase hinge region [4][4].
The Strategic Role of the 6-Chloro Handle
In my experience leading early-stage oncology programs, a core scaffold is only as good as its synthetic tractability. The chlorine atom at the C-6 position is not merely a structural feature; it is a deliberate synthetic anchor. It allows chemists to perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to append diverse aryl, heteroaryl, or alkyne groups [3][3]. This modularity is essential for driving Structure-Activity Relationship (SAR) campaigns to optimize target affinity and pharmacokinetic properties.
Synthetic Methodologies & Mechanistic Pathways
Historically, synthesizing the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core required harsh conditions, such as refluxing in xylene overnight, which often led to the degradation of sensitive functional groups. A breakthrough in this space was the development of a mild, regioselective intramolecular cyclization method [5][5].
By utilizing a 1,2-biscarbamoyl-substituted 1H-pyrrole precursor, or via the nucleophile-induced rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines, the triazinone core can be accessed rapidly at 0 °C in just 5 minutes [5][5].
Synthetic pathways to the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core via cyclization.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, I have structured the following protocol as a self-validating system . This means incorporating in-line analytical checks so the chemist can confirm the success of each mechanistic step before proceeding.
Protocol: Regioselective Intramolecular Cyclization
Objective: Synthesize the 6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one core.
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Preparation & Inertion:
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Dissolve the appropriately substituted 1,2-biscarbamoyl-1H-pyrrole precursor in anhydrous dichloromethane (DCM) under an argon atmosphere.
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Causality: Anhydrous conditions are mandatory to prevent premature hydrolysis of the carbamoyl groups before cyclization can occur.
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Thermal Control & Activation:
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Cool the reaction vessel to 0 °C using an ice-water bath.
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Slowly add a stoichiometric amount of a mild base/nucleophilic catalyst (e.g., DIPEA).
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Cyclization & In-Line Validation:
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Stir the mixture at 0 °C for 5–10 minutes.
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Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) system. The immediate disappearance of the precursor spot and the emergence of a highly UV-active product spot at a higher Rf value confirms rapid ring closure.
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Quenching & Extraction:
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Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer three times with DCM.
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Causality: NH4Cl safely neutralizes the basic catalyst without causing hydrolytic ring-opening of the newly formed triazinone core.
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Purification & Final Analytical Validation:
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Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
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Self-Validation Check: Confirm structural integrity via 1H NMR. The diagnostic shift of the pyrrole ring protons and the presence of the 2-methyl singlet (~2.4 ppm) definitively validate the formation of the core.
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Pharmacological Applications
Derivatives synthesized from this core are heavily utilized as ATP-competitive inhibitors. By occupying the ATP-binding pocket of kinases like PI3K, these compounds effectively shut down downstream signaling cascades (such as the AKT/mTOR pathway) that are responsible for aberrant cell survival and proliferation in oncology models [5][5].
Mechanism of action for pyrrolotriazine-derived PI3K inhibitors blocking the AKT/mTOR pathway.
References
- NextSDS.6-chloro-2-Methylpyrrolo[1,2-f][1,2,4]triazin-4(3H)-one - Chemical Substance Information.
- Beilstein Journal of Organic Chemistry.Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.
- Oxford University Press.Coronaviruses | Conquest of Invisible Enemies: A Human History of Antiviral Drugs.
- ACS Publications.A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights.
- MDPI.Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer.
Sources
- 1. nextsds.com [nextsds.com]
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- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
